N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
Overview
Description
GR 127935 hydrochloride is a potent and selective antagonist of the serotonin receptors 5-HT1B and 5-HT1D. It is primarily used in scientific research to study the role of these receptors in various physiological and pathological processes. The compound has been shown to alter the release of serotonin in the brain and reduce drug-seeking behavior in cocaine-addicted rats .
Mechanism of Action
Target of Action
GR 127935 hydrochloride is a potent and orally active antagonist that primarily targets the serotonin receptors 5-HT 1B and 5-HT 1D . These receptors play a crucial role in the modulation of serotonin, a neurotransmitter that regulates mood, cognition, reward, learning, memory, and numerous physiological processes .
Mode of Action
As a selective antagonist, GR 127935 hydrochloride binds to the 5-HT 1B and 5-HT 1D receptors, blocking their activation . This prevents the receptors from responding to serotonin, thereby altering the release of serotonin in the brain .
Biochemical Pathways
The primary biochemical pathway affected by GR 127935 hydrochloride is the serotonergic system. By blocking the 5-HT 1B and 5-HT 1D receptors, it alters the release and reuptake of serotonin in the brain . This can have downstream effects on mood, cognition, and behavior.
Result of Action
The blockade of 5-HT 1B and 5-HT 1D receptors by GR 127935 hydrochloride results in altered serotonin release in the brain . It has been shown to block the anti-aggressive effect of 5-HT 1B agonists . Additionally, it has been found to reduce drug-seeking behavior in cocaine-addicted rats , indicating potential applications in addiction treatment.
Biochemical Analysis
Biochemical Properties
GR 127935 hydrochloride interacts with the 5-HT 1B and 5-HT 1D receptors, displaying a pKi value of 8.5 for both guinea pig 5-HT 1D and rat 5-HT 1B receptors . It shows more than 100-fold selectivity over 5HT 1A, 5-HT 2A, 5-HT 2C receptors, and other receptor types .
Cellular Effects
GR 127935 hydrochloride has been shown to alter the release of serotonin in the brain . It also reduces drug-seeking behavior in cocaine-addicted rats . In transformed rat C5 glioma cells, GR 127935 hydrochloride blocked 5HT with an IC 50 = 97 pM .
Molecular Mechanism
The molecular mechanism of action of GR 127935 hydrochloride involves its binding to the 5-HT 1B and 5-HT 1D receptors, thereby acting as a potent antagonist . This binding interaction leads to changes in gene expression and enzyme activation or inhibition .
Preparation Methods
The synthesis of GR 127935 hydrochloride involves several steps, starting with the preparation of the core biphenyl structure. The synthetic route typically includes the following steps:
Formation of the biphenyl core: This involves the coupling of two aromatic rings through a palladium-catalyzed cross-coupling reaction.
Introduction of functional groups: Various functional groups, such as methoxy and piperazinyl groups, are introduced through nucleophilic substitution reactions.
Formation of the oxadiazole ring: This is achieved through a cyclization reaction involving the appropriate precursors.
Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting product through recrystallization or chromatography
Chemical Reactions Analysis
GR 127935 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Cyclization: The formation of the oxadiazole ring is a key cyclization reaction in the synthesis of GR 127935 hydrochloride
Common reagents used in these reactions include palladium catalysts, nucleophiles, electrophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GR 127935 hydrochloride has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of serotonin receptors in the brain and their involvement in various neurological disorders.
Pharmacology: The compound is used to investigate the effects of serotonin receptor antagonists on behavior and neurotransmitter release.
Drug addiction research: GR 127935 hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction, making it a valuable tool for studying addiction mechanisms and potential treatments.
Psychiatry: The compound is used to explore the role of serotonin receptors in psychiatric disorders such as depression and anxiety
Comparison with Similar Compounds
GR 127935 hydrochloride is unique in its high selectivity for the 5-HT1B and 5-HT1D receptors, with minimal activity at other serotonin receptor subtypes. Similar compounds include:
SB-216641: Another selective 5-HT1B receptor antagonist.
BRL-15572: A selective 5-HT1D receptor antagonist.
WAY-100635: A selective 5-HT1A receptor antagonist.
Compared to these compounds, GR 127935 hydrochloride has a broader application in research due to its dual selectivity for both 5-HT1B and 5-HT1D receptors .
Properties
IUPAC Name |
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3.ClH/c1-19-17-23(28-30-20(2)37-32-28)9-11-25(19)21-5-7-22(8-6-21)29(35)31-24-10-12-27(36-4)26(18-24)34-15-13-33(3)14-16-34;/h5-12,17-18H,13-16H2,1-4H3,(H,31,35);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVVUYIJVBLEJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)N5CCN(CC5)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042587 | |
Record name | GR 127935 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148642-42-6 | |
Record name | GR 127935 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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